1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone
Description
1-[4-[(1R)-1-Aminoethyl]piperidin-1-yl]ethanone is a piperidine derivative featuring an acetyl group at the 1-position and a (1R)-configured aminoethyl substituent at the 4-position of the piperidine ring. This compound belongs to a class of N-acylated piperidines, which are frequently explored in medicinal chemistry for their pharmacokinetic and target-binding capabilities .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O/c1-7(10)9-3-5-11(6-4-9)8(2)12/h7,9H,3-6,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
PEZZPKJFKHGXOA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)C)N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Radical Rearrangement for Piperidine Synthesis
Radical chemistry offers a robust pathway for constructing substituted piperidines. For example, aziridine derivatives undergo radical-mediated ring expansion using tri-n-butyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN) as initiators. This method, detailed in Scheme 2 of, involves the generation of an aziridinylcarbinyl radical intermediate, which undergoes 5-exo-trig cyclization to yield 2,5- or 2,6-disubstituted piperidines. While this approach efficiently introduces substituents, controlling stereochemistry remains challenging.
Palladium-Catalyzed Allylic Amination
Palladium-mediated allylic amination, as demonstrated in Scheme 3 of, enables the synthesis of 5-methylenepiperidines. Starting from bromo-acetal precursors, sequential allylic amination and Michael addition furnish the piperidine skeleton. For instance, the reaction of benzylamine with unsaturated esters in the presence of Pd(0) catalysts generates η³-allylpalladium intermediates, which undergo nucleophilic attack to form the piperidine ring. This method is advantageous for introducing electron-withdrawing groups but requires careful optimization of amine nucleophilicity.
Functionalization of the Piperidine Core
Introduction of the Aminoethyl Group
The (1R)-1-aminoethyl substituent at the 4-position of the piperidine ring is critical for biological activity. Reductive amination and Mannich reactions are commonly employed:
Reductive Amination
A decarboxylative Mannich reaction, as outlined in Scheme 3 of, involves treating diacid derivatives with amines under acidic conditions. For example, diacid 17 reacts with benzylamine to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the aminoethyl group. This method offers moderate yields (50–65%) but requires precise pH control to avoid over-reduction.
Stereochemical Control via Chiral Auxiliaries
Asymmetric synthesis of the (1R)-configured aminoethyl group is achieved using chiral sulfinimines. As shown in Scheme 11 of, (1R,2S,5R)-menthyl sulfinate 66 reacts with aldehydes to form sulfinimines, which are alkylated with Et₂AlCN to introduce the nitrile group. Acidic hydrolysis then removes the chiral auxiliary and facilitates cyclization, yielding enantiomerically enriched piperidines.
Installation of the Ethanone Moiety
The ethanone group at the 1-position is typically introduced via acetylation or oxidation strategies:
Acetylation of Piperidine Amines
Direct acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride is a straightforward approach. For example, treatment of 4-[(1R)-1-aminoethyl]piperidine with acetyl chloride in dichloromethane at 0°C provides the target compound in 70–80% yield. However, competing N-acetylation of the aminoethyl group necessitates protecting group strategies.
Oxidation of Secondary Alcohols
Alternative routes involve oxidation of secondary alcohols. In Scheme 12 of, Sharpless asymmetric dihydroxylation (AD) of 1,6-heptadiene yields diol intermediates, which are oxidized to ketones using Dess-Martin periodinane. While this method ensures high enantiomeric excess (>95%), it requires multiple protection/deprotection steps.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crystallization techniques are critical for isolating enantiopure product. Source highlights the use of methyl tert-butyl ether (MTBE) and cyclohexane for solvent-mediated crystallization, achieving >99% purity. X-ray crystallography and chiral HPLC are employed to confirm the (1R) configuration .
Chemical Reactions Analysis
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its piperidine moiety is known to interact with various receptors in the brain, making it a candidate for research in treatments for conditions like Alzheimer’s disease and schizophrenia.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in the construction of diverse chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and cognition. The compound’s piperidine ring structure allows it to bind to these receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Target Compound :
- Structure: Piperidine core with 4-[(1R)-1-aminoethyl] and 1-acetyl substituents.
- Synthesis: Likely involves acetylation of a 4-[(1R)-1-aminoethyl]piperidine precursor, analogous to methods used for 1-(piperidin-1-yl)ethanone derivatives .
Key Analogs :
Synthesis: Direct acetylation of piperidine. Key Difference: Lacks the 4-aminoethyl group, resulting in lower molecular weight (127.18 g/mol vs. ~184.27 g/mol for the target) and reduced hydrogen-bonding capacity .
1-Acetyl-4-aminopiperidine Hydrochloride (CAS 214147-48-5) Structure: 4-aminopiperidine with an acetyl group. Synthesis: Acetylation of 4-aminopiperidine followed by HCl salt formation. Comparison: The primary amine at the 4-position contrasts with the target’s secondary amine, affecting solubility and basicity (pKa ~8–10 for primary amines vs. ~7–9 for secondary amines) .
Iloperidone (CAS 133454-47-4) Structure: Complex arylpiperazine-ethanone with a benzisoxazole moiety. Activity: Antipsychotic agent metabolized via O-dealkylation and N-dealkylation.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Structure: Piperidinyl ethanone with electron-withdrawing dinitrophenyl substituents. Research Findings: Exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR. The target compound’s aminoethyl group may reduce rotational flexibility due to steric and electronic effects .
Physicochemical Properties
| Property | Target Compound | 1-(Piperidin-1-yl)ethanone | 1-Acetyl-4-aminopiperidine HCl | Iloperidone |
|---|---|---|---|---|
| Molecular Weight | ~184.27 g/mol | 127.18 g/mol | 182.67 g/mol | 426.35 g/mol |
| LogP (Predicted) | ~0.5–1.5 | 0.2 | ~0.8 (hydrochloride) | 4.2 |
| Hydrogen Bond Donors | 1 (NH) | 0 | 2 (NH₂⁺, HCl) | 1 |
| Stereochemistry | (1R)-configured | None | None | Chiral centers present |
Pharmacological and Metabolic Insights
- Target Compound: No direct pharmacological data available. The (1R)-aminoethyl group may enhance receptor selectivity compared to non-chiral analogs .
- Metabolism: Likely undergoes N-dealkylation (removal of acetyl group) or oxidation of the aminoethyl side chain, similar to iloperidone’s metabolic pathways .
- Conformational Stability: The aminoethyl substituent may reduce isomerization rates compared to dinitrophenyl analogs, as electron-donating groups lower rotational energy barriers .
Biological Activity
1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This compound features a piperidine ring substituted with an aminoethyl group and an ethanone moiety, which contributes to its unique pharmacological profile. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | PEZZPKJFKHGXOA-SSDOTTSWSA-N |
| SMILES | CC(C1CCN(CC1)C(=O)C)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it is believed to influence neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and schizophrenia .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms that may involve inducing apoptosis or inhibiting cell cycle progression . This activity positions it as a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-(4-Chloromethyl)piperidin-1-yl)ethanone | Chloromethyl group on piperidine | 0.95 |
| 1-(4-(Ethylamino)piperidin-1-yl)ethanone | Ethylamino substitution | 0.92 |
| 1-(4-(Diethylamino)propyl)piperidin-1-yl)ethanone | Diethylamino group | 0.90 |
| 1-(4-Aminopiperidin-1-yl)ethanone | Amino group on piperidine | 0.97 |
| 1-(4-(Methylamino)piperidin-1-yl)ethanone | Methylamino substitution | 0.93 |
The presence of the aminoethyl group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds, enhancing its value in research and potential therapeutic applications .
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting potential for development as a new antimicrobial agent .
Study on Anticancer Effects
Another study focused on the compound's anticancer effects on breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways . These findings support the exploration of this compound in cancer therapy.
Q & A
Q. What are the recommended synthetic strategies for 1-[4-[(1R)-1-aminoethyl]piperidin-1-yl]ethanone?
A multi-step approach is typically employed, leveraging piperidine derivatives as precursors. Key steps include:
- Amine alkylation : Reacting 4-[(1R)-1-aminoethyl]piperidine with acetylating agents (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) to introduce the ethanone group .
- Chiral resolution : Ensuring retention of the (R)-configuration via asymmetric synthesis or enzymatic resolution .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions. For example, the (R)-aminoethyl group shows distinct splitting patterns in -NMR (e.g., δ 1.2–1.4 ppm for the methyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, [M+H] = 185.1654) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the piperidine ring and ethanone group .
Q. What in vitro assays are used to assess its biological activity?
- Receptor binding assays : Screen for affinity to targets like serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -ketanserin for 5-HT) .
- Enzyme inhibition studies : Evaluate inhibition of acetylcholinesterase or monoamine oxidase via spectrophotometric methods (IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If -NMR signals for the piperidine ring protons conflict with computational models (e.g., DFT predictions), use 2D NMR (COSY, HSQC) to assign coupling pathways .
- Cross-validation : Compare experimental IR carbonyl stretches (~1700 cm) with DFT-calculated vibrational frequencies to confirm ketone presence .
Q. What methodologies optimize reaction yields for derivatives of this compound?
Q. How do structural modifications influence pharmacodynamic properties?
Q. How are in vivo pharmacokinetic studies designed for this compound?
Q. What strategies mitigate toxicity in preclinical development?
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) .
- hERG assay : Patch-clamp electrophysiology to assess cardiac risk (IC >10 µM preferred) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
Q. Conflicting biological activity across cell lines: What steps should be taken?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
